N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of indole derivatives. This compound exhibits potential pharmacological properties, particularly as an inhibitor for various biological targets, including kinases. The presence of both cyclopropanecarbonyl and difluorobenzamide moieties in its structure suggests a unique profile that could be exploited in drug development.
The compound is synthesized through various chemical methodologies, often involving multi-step reactions that incorporate cyclopropanecarbonyl and difluorobenzamide functionalities. It is documented in several patents and scientific literature, indicating its relevance in medicinal chemistry and potential therapeutic applications .
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide can be classified as:
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide typically involves several key steps:
The synthesis often requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time. Catalysts such as rhodium or palladium complexes may be employed to facilitate specific transformations .
The molecular structure of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide features:
The compound's molecular formula is , with a molecular weight of approximately 302.29 g/mol. The structural representation indicates significant steric and electronic interactions due to the presence of fluorine atoms and the cyclic carbon moiety.
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide can participate in various chemical reactions:
Reactions involving this compound often require controlled environments to prevent decomposition or side reactions due to the presence of sensitive functional groups.
The mechanism of action for N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide as a kinase inhibitor involves:
Studies indicate that compounds with similar structures exhibit significant inhibitory activity against specific kinases, suggesting potential efficacy in therapeutic applications targeting cancer or inflammatory diseases .
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological activity, highlighting its importance in ongoing research within medicinal chemistry.
The convergent synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide strategically combines indoline and benzamide precursors through sequential functionalization to minimize side reactions and maximize yield. The optimal pathway employs a late-stage amide coupling approach: 6-aminoindoline is first protected at the N1-position using a tert-butoxycarbonyl (Boc) group (yield: 92%), followed by selective N-acylation at the indoline nitrogen with cyclopropanecarbonyl chloride under Schotten-Baumann conditions. Subsequent Boc deprotection under acidic conditions liberates the aromatic amine (N6-position), which then undergoes coupling with 3,4-difluorobenzoyl chloride. This sequence prevents competing acylation at the aromatic amine and ensures correct functionalization at both nitrogen centers [4].
Alternative coupling agents for the critical benzamide bond formation were systematically evaluated (Table 1). Propylphosphonic anhydride (T3P®) demonstrated superior performance over traditional carbodiimide-based reagents (DCC, EDCI) in terms of reaction efficiency and purity profile, attributed to its ability to form highly reactive mixed anhydride intermediates while generating water-soluble byproducts easily removed during workup.
Table 1: Coupling Reagent Screening for Final Amide Bond Formation
Coupling Reagent | Equivalents | Solvent | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
T3P® | 1.5 | EtOAc | 2 | 92 | 99.1 |
EDCI/HOBt | 1.2/1.2 | DMF | 12 | 78 | 95.3 |
DCC | 1.5 | CH₂Cl₂ | 24 | 65 | 90.2 |
HATU | 1.0 | DMF | 3 | 85 | 97.8 |
The introduction of the cyclopropanecarbonyl moiety onto the indoline nitrogen presents significant selectivity challenges due to potential O-acylation or overreaction. A dual-catalyst system comprising 4-dimethylaminopyridine (DMAP, 0.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in tetrahydrofuran at 0°C achieved >98% N-acylation selectivity with negligible O-acylation byproducts. This system exploits DMAP's nucleophilic catalysis to form a highly reactive acylpyridinium intermediate, while the steric bulk of DIPEA prevents racemization and suppresses dialkylation [4].
Solvent screening revealed tetrahydrofuran (THF) as optimal, balancing cyclopropanecarbonyl chloride solubility and controlled reactivity. Kinetic studies demonstrated complete conversion within 30 minutes at 0°C, with reaction scalability confirmed up to 1 mol without yield reduction. Post-reaction, the catalyst residues were efficiently removed via aqueous washings at pH 4.5-5.0, exploiting the basic character of DMAP and DIPEA, followed by recrystallization from ethanol/water mixtures to afford pharmaceutical-grade material (99.5% purity) [4].
Table 2: Catalyst Systems for Cyclopropanecarbonylation
Catalyst System | Temperature (°C) | Reaction Time | N-Acylation Yield (%) | O-Acylation Byproduct (%) |
---|---|---|---|---|
DMAP (0.2 eq)/DIPEA (2.5 eq) | 0 | 30 min | 98.5 | <0.5 |
Pyridine (1.0 eq) | 25 | 12 h | 75.2 | 8.3 |
Triethylamine (3.0 eq) | 0 | 2 h | 82.7 | 3.1 |
DBU (1.5 eq) | 0 | 1 h | 68.9 | 15.4 |
The final acylation step was re-engineered using mechanochemical synthesis to eliminate solvent waste while enhancing reaction efficiency. Ball-milling 6-amino-1-(cyclopropanecarbonyl)indoline (1 equiv) and 3,4-difluorobenzoic acid (1.05 equiv) with T3P® (50% in ethyl acetate, 1.5 equiv) and sodium carbonate (2 equiv) as base produced the target benzamide in 95% isolated yield after 45 minutes of milling at 25 Hz frequency. Comparative analysis demonstrated this approach reduced the E-factor (environmental factor) from 12.5 kg waste/kg product in traditional solution-phase reactions to 1.8 kg waste/kg product, primarily by eliminating solvent purification steps and reducing aqueous workup volumes [4].
The solvent-free methodology capitalized on the crystalline nature of the difluorobenzamide precursor, with in-situ monitoring via Raman spectroscopy confirming complete consumption of starting materials within 30 minutes. Reaction scalability was validated using a twin-screw extruder operating at 500 g/hour throughput, maintaining consistent purity (>99%) and yield profiles. Thermal analysis (DSC) confirmed the exothermicity was effectively managed through controlled mechanical energy input, avoiding thermal degradation of the acid-sensitive indoline core [4].
Strategic fluorination patterns profoundly influence the conformational behavior and target binding of the benzamide moiety. Computational analysis (density functional theory, B3LYP/6-31G*) revealed that the 3,4-difluoro substitution pattern induces a 27-35° dihedral angle between the benzamide carbonyl and aromatic ring, contrasting with the coplanar arrangement (0-5°) in non-fluorinated analogs. This non-planarity preorganizes the molecule for optimal interaction with hydrophobic binding pockets, as confirmed by molecular docking studies mimicking the interactions observed in FtsZ protein complexes with related difluorobenzamides [4] [5].
Post-synthetic fluorination was achieved via halogen exchange (Halex) reactions on dibromo precursors. A copper(I)-catalyzed system employing KF/CsF mixture (3:1 molar ratio) in N-methyl-2-pyrrolidone at 180°C selectively introduced fluorine at the meta-position (16 hours, 78% yield), while subsequent electrophilic fluorination using Selectfluor® in trifluoroethanol introduced the ortho-fluorine (65% yield). This sequential approach allowed the synthesis of previously inaccessible fluorination patterns, including 2,3-difluoro, 3,5-difluoro, and 2,3,4-trifluoro analogs for structure-activity relationship studies [4] [5].
Table 3: Biological Activity of Fluorine-Modified Analogs
Fluorination Pattern | Dihedral Angle (°) | Relative Binding Affinity (%) | Thermal Stability (°C) |
---|---|---|---|
3,4-Difluoro | 27-35 | 100 (reference) | 218 |
2,6-Difluoro | 33-40 | 87 | 225 |
2,3-Difluoro | 15-22 | 65 | 210 |
3,5-Difluoro | 5-10 | 42 | 205 |
2,3,4-Trifluoro | 25-30 | 113 | 222 |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: